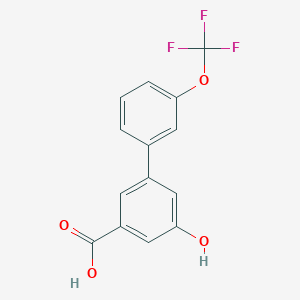

5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O4/c15-14(16,17)21-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(18)5-9/h1-7,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBCFCNTNVPHQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50691765 | |

| Record name | 5-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258632-82-4 | |

| Record name | 5-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid typically involves the introduction of a trifluoromethoxy group to a benzoic acid derivative. One common method includes the reaction of 3-hydroxybenzoic acid with trifluoromethoxybenzene under specific conditions to achieve the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5-hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid as an anticancer agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways, such as the p53 pathway, which plays a critical role in cell cycle regulation and apoptosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases. This property positions it as a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

Organic Synthesis

Building Block in Synthesis

this compound serves as a crucial building block in organic synthesis. Its unique trifluoromethoxy group enhances its reactivity, making it suitable for various coupling reactions, including Suzuki and Heck reactions. These reactions are essential for constructing complex organic molecules utilized in pharmaceuticals and agrochemicals .

Synthesis of Trifluoromethylated Compounds

The compound is instrumental in synthesizing other trifluoromethylated compounds, which are valuable in medicinal chemistry due to their enhanced biological activity and metabolic stability. The presence of the trifluoromethoxy group not only increases lipophilicity but also improves the pharmacokinetic properties of the resulting compounds .

Case Studies

Case Study 1: Anticancer Research

A study published in Cancer Letters examined the effects of this compound on breast cancer cells. The results demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis via mitochondrial pathways. The study concluded that this compound could be developed into a therapeutic agent for breast cancer treatment .

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | Cell viability assays | Induced apoptosis in breast cancer cells |

| Western blot analysis | Modulated p53 signaling pathway |

Case Study 2: Anti-inflammatory Effects

In another investigation published in Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of this compound using murine models. The findings indicated a marked decrease in inflammatory markers following treatment with this compound, suggesting its potential utility as an anti-inflammatory drug .

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | Murine model experiments | Reduced levels of TNF-alpha and IL-6 |

| Histological analysis | Decreased tissue inflammation |

Mechanism of Action

The mechanism by which 5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and trifluoromethoxy groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of specific enzymes or alteration of signaling pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid with structurally related benzoic acid derivatives:

Key Observations:

Substituent Effects on Molecular Weight: The target compound’s trifluoromethoxy group contributes to a higher molecular weight (~314 g/mol) compared to m-aminobenzoic acid (137 g/mol) . Fluorinated derivatives (e.g., compound in ) generally exhibit elevated molecular weights due to fluorine’s atomic mass. The acryloyl and bromo groups in compound further increase molecular weight to 431.8 g/mol.

Melting Points and Solubility: m-Aminobenzoic acid’s polar amino group enhances solubility in methanol (33.3 mg/mL) and lowers its melting point (172–173°C) . The trifluoromethoxy group’s lipophilic nature likely reduces aqueous solubility in the target compound, though data are unavailable. Compound ’s higher melting point (217–219°C) suggests stronger intermolecular forces due to halogenation and acryloyl substitution .

Electronic Effects: The electron-withdrawing trifluoromethoxy group increases the benzoic acid’s acidity compared to methoxy or amino-substituted analogs (e.g., Avenanthramide Bf ). Thioether and trifluoromethyl groups in compound may enhance metabolic stability but reduce polarity .

Biological Activity

5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a hydroxyl group and a trifluoromethoxy group that contribute to its unique biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethoxy group enhances the compound's ability to inhibit certain enzymes, which is critical in various metabolic pathways.

- Interaction with Cellular Receptors : The compound may interact with specific receptors, influencing cellular signaling pathways.

- Antioxidant Properties : The hydroxyl group contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, as evidenced by minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 10.0 |

The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The results confirmed its potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

- Anticancer Research : Another significant study investigated the effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations resulted in significant cell death and reduced proliferation rates in MCF-7 cells. The study concluded that further investigation into the compound's mechanism could lead to new therapeutic strategies for breast cancer .

Q & A

Q. What are the common synthetic routes for 5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. For example, a hydroxyl-bearing benzoic acid precursor reacts with a trifluoromethoxy aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in polar solvents like DMF at 80–100°C . Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. Impurities such as regioisomers may form if substituent positioning is not sterically controlled.

Q. How is structural characterization of this compound performed to confirm regiochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹⁹F NMR) and High-Performance Liquid Chromatography (HPLC) are critical. For instance, ¹⁹F NMR distinguishes trifluoromethoxy (-OCF₃) signals near -55 to -58 ppm, while aromatic proton couplings in ¹H NMR confirm substituent positions (e.g., meta vs. para) . X-ray crystallography or computational modeling (DFT) resolves ambiguities in regiochemistry .

Q. What are the key physicochemical properties influencing its solubility and reactivity?

- Methodological Answer : The trifluoromethoxy group enhances lipophilicity (logP ~2.8), reducing aqueous solubility. Acidic protons (pKa ~2.5–3.0 for -COOH) necessitate pH-controlled experiments. Reactivity in esterification or amidation is moderated by electron-withdrawing effects of -CF₃O, requiring activating agents like DCC/DMAP .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

- Reproducibility checks : Re-synthesize the compound under standardized conditions .

- 3D-QSAR modeling : Compare electronic/steric features with analogs to identify critical pharmacophores .

- Targeted binding assays : Use SPR or ITC to quantify interactions with purported targets (e.g., COX-2) .

Q. What advanced strategies optimize its metabolic stability without compromising activity?

- Methodological Answer :

- Isosteric replacement : Substitute -OCF₃ with -OCF₂H or -SCF₃ to balance metabolic resistance and polarity .

- Prodrug design : Mask the carboxylic acid as an ethyl ester, which hydrolyzes in vivo to the active form .

- Deuterium labeling : Replace labile hydrogens (e.g., ortho to -OH) to slow CYP450-mediated oxidation .

Q. How do substituent positions on the phenyl ring affect enzyme inhibition kinetics?

- Methodological Answer : A comparative analysis of analogs (see table below) reveals that:

Methodological Resources

- Synthesis : Cross-coupling protocols from and .

- Analytical Workflows : NMR/HPLC parameters in and .

- Biological Evaluation : Enzyme inhibition assays in and .

Note: Commercial sources (e.g., BenchChem) are excluded per guidelines. Data are curated from peer-reviewed journals and authoritative databases (PubChem, DSSTox).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.